molecular formula C13H15FN2O B2974051 N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide CAS No. 1708055-31-5

N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide

Cat. No.: B2974051
CAS No.: 1708055-31-5
M. Wt: 234.274
InChI Key: PJJIPIFULXUFRF-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a cyanomethyl group, a fluorine atom, a methyl group, and an isopropyl group

Properties

IUPAC Name

N-(cyanomethyl)-3-fluoro-5-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-9(2)16(5-4-15)13(17)11-6-10(3)7-12(14)8-11/h6-9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJIPIFULXUFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)N(CC#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of the benzamide core by reacting the amine with an appropriate acyl chloride.

    Substitution: Introduction of the cyanomethyl group through a nucleophilic substitution reaction.

    Fluorination: Introduction of the fluorine atom using a suitable fluorinating agent.

    Alkylation: Introduction of the isopropyl group through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the cyanomethyl group to a carboxylic acid.

    Reduction: Reduction of the benzamide core to an amine.

    Substitution: Nucleophilic substitution reactions at the fluorine or cyanomethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-fluoro-5-methyl-N-(propan-2-yl)benzamide-2-carboxylic acid.

    Reduction: Formation of 3-fluoro-5-methyl-N-(propan-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-3-fluoro-5-methylbenzamide
  • N-(cyanomethyl)-3-fluoro-N-(propan-2-yl)benzamide
  • N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide

Uniqueness

N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide is unique due to the specific combination of substituents on the benzamide core. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research applications.

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